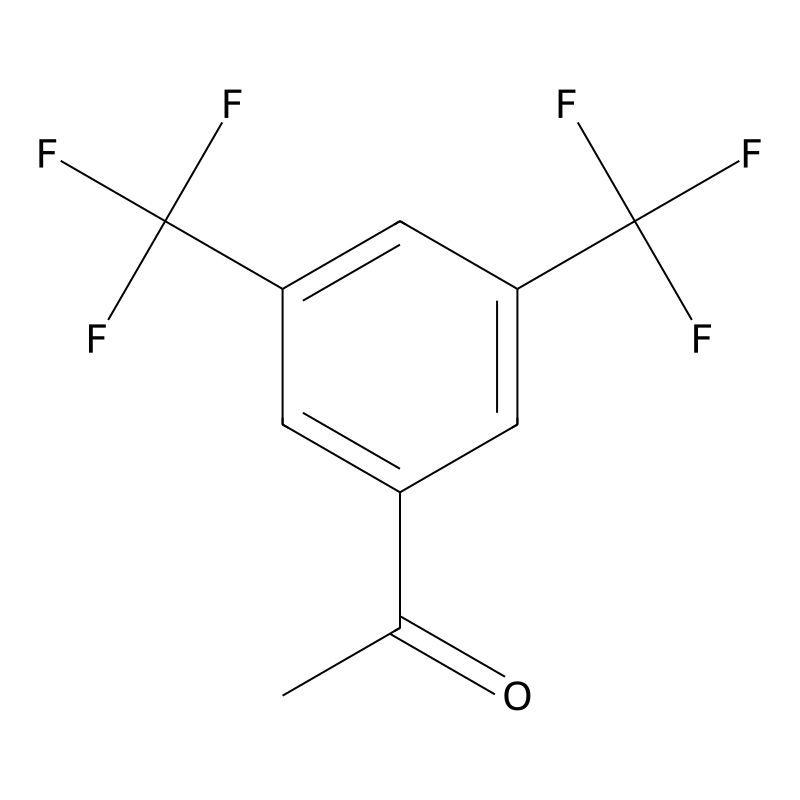

3',5'-Bis(trifluoromethyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3',5'-Bis(trifluoromethyl)acetophenone is a synthetic organic compound with the chemical formula C₁₀H₆F₆O. It is a liquid at room temperature and possesses various unique properties, including high thermal stability and resistance to chemical degradation. Synthesis of this compound can be achieved through different methods, such as the Friedel-Crafts acylation of benzene with 3',5'-bis(trifluoromethyl)benzoyl chloride []. Researchers often characterize this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While the specific research applications of 3',5'-bis(trifluoromethyl)acetophenone are still under exploration, its unique properties suggest potential in various scientific fields:

- Material Science: The thermal stability and chemical resistance of this compound make it a potential candidate for use in the development of new high-performance materials. Researchers are investigating its applicability in polymers, coatings, and electronic devices [].

- Medicinal Chemistry: The trifluoromethyl group often plays a crucial role in enhancing the potency and metabolic stability of drug molecules. Studies have explored the incorporation of this compound as a building block in the synthesis of novel bioactive molecules with potential therapeutic applications [].

- Organic Synthesis: The presence of the carbonyl group (C=O) in 3',5'-bis(trifluoromethyl)acetophenone makes it a valuable intermediate for further organic transformations. Researchers can utilize it as a starting material for the synthesis of diverse organic compounds with specific functionalities [].

Current Research Trends:

The current research on 3',5'-bis(trifluoromethyl)acetophenone is primarily focused on exploring its potential in the aforementioned fields. Researchers are actively investigating:

- Development of novel materials: Studies are underway to evaluate the performance of this compound in various materials, such as heat-resistant polymers and flame retardants [].

- Synthesis of new bioactive molecules: Researchers are exploring the incorporation of this compound into the design of new drugs with improved pharmacological properties [].

- Utilization in organic synthesis: Researchers are investigating new synthetic methodologies using 3',5'-bis(trifluoromethyl)acetophenone as a starting material to access complex organic molecules [].

3',5'-Bis(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₁₀H₆F₆O. It features a phenyl ring substituted with two trifluoromethyl groups at the 3' and 5' positions, along with an acetophenone functional group. This compound is notable for its unique electronic properties due to the presence of the highly electronegative trifluoromethyl groups, which can significantly influence its reactivity and interactions in various chemical environments .

- BTFMAP has not been widely studied for a specific mechanism of action in biological systems.

- As with most organic compounds, specific safety information on BTFMAP is limited.

- In the absence of specific data, it's advisable to handle BTFMAP with laboratory safety practices in mind, including wearing gloves and working in a fume hood.

- Electrophilic Substitution: The trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating substitution reactions.

- Nucleophilic Addition: As a ketone, it can undergo nucleophilic addition reactions, particularly with Grignard reagents or hydride donors.

- Bromination: An improved method has been developed for the bromination of 3',5'-bis(trifluoromethyl)benzene, which can be a precursor for synthesizing this compound .

Research indicates that 3',5'-bis(trifluoromethyl)acetophenone exhibits biological activity, particularly in the development of pharmaceuticals. It has been utilized in synthesizing pyrazole carboxamide derivatives, which have shown antibacterial and antifungal properties . The unique electronic characteristics imparted by the trifluoromethyl groups may contribute to its biological efficacy.

Several synthetic routes exist for producing 3',5'-bis(trifluoromethyl)acetophenone:

- From 3,5-Bis(trifluoromethyl)bromobenzene: This method involves the acylation of the bromobenzene derivative using acetyl chloride in the presence of a base .

- Direct Acylation: Utilizing acetic anhydride and a suitable catalyst can also yield this compound from corresponding trifluoromethyl-substituted phenols.

These methods highlight the versatility and efficiency in synthesizing this compound, catering to different laboratory settings.

3',5'-Bis(trifluoromethyl)acetophenone finds applications primarily in:

- Pharmaceutical Chemistry: As a precursor for various bioactive compounds.

- Material Science: Due to its unique properties, it can be incorporated into polymers or coatings that require specific thermal or chemical resistance.

- Research: It serves as a reagent in organic synthesis for developing new compounds with potential therapeutic effects.

Studies on 3',5'-bis(trifluoromethyl)acetophenone have focused on its interactions with various biological targets. Its ability to form hydrogen bonds and engage in π-π stacking due to its aromatic nature allows it to interact effectively with biological macromolecules. The presence of trifluoromethyl groups may enhance these interactions through increased polarity and electron-withdrawing effects .

Several compounds share structural similarities with 3',5'-bis(trifluoromethyl)acetophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Trifluoromethylacetophenone | C9H7F3O | Contains one trifluoromethyl group; less electronegative influence |

| 2,4-Dichlorobenzophenone | C13H8Cl2O | Contains chlorine instead of fluorine; different reactivity |

| 4-Fluoroacetophenone | C9H9FO | Only one fluorine substituent; less steric hindrance |

| 3',4'-Difluoroacetophenone | C10H8F2O | Two fluorine atoms; different electronic properties |

The distinct presence of two trifluoromethyl groups in 3',5'-bis(trifluoromethyl)acetophenone sets it apart from these similar compounds, contributing to its unique reactivity and potential applications in medicinal chemistry.

Grignard-Based Synthetic Routes

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent

The synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene, which undergoes magnesium insertion in tetrahydrofuran (THF) to form the corresponding Grignard reagent. A slurry of magnesium granules (5.10 g, 22.6 mol) in THF is heated to 35°C, and the bromide (29.3 g) is added slowly to initiate exothermic reactivity [2] [3]. The reaction requires stringent temperature control to prevent premature decomposition, as the Grignard intermediate exhibits thermal instability [2].

Table 1: Reaction Conditions for Grignard Reagent Synthesis

| Parameter | Value |

|---|---|

| Magnesium (mol) | 22.6 |

| THF Volume (mL) | 200 |

| Reaction Temperature | 35°C |

| Addition Time (h) | 1 |

Reaction with Acetic Anhydride

The Grignard reagent is quenched with acetic anhydride at -15°C to yield 3',5'-bis(trifluoromethyl)acetophenone. Slow addition of the reagent to a chilled (-15°C) solution of acetic anhydride in THF minimizes side reactions, achieving an 82% yield after distillation [3]. The ketone product is isolated via pH adjustment to 8.0 with NaOH, followed by methyl tert-butyl ether (MTBE) extraction and vacuum concentration [3].

Scale-up Parameters for Research Applications

Scale-up to 250 g batches requires jacketed reactors with rapid cooling systems (-20°C) and incremental reagent addition over 2–3 hours. THF is preferred over diethyl ether due to its higher boiling point (66°C), which reduces solvent loss during exothermic reactions [3].

Oxidation Pathways

Hydrogen Peroxide Mediated Oxidation

Palladium-based catalysts enable Wacker-type oxidation of styrene derivatives to acetophenones using 30% hydrogen peroxide. A mesoporous Janus-type palladium catalyst achieves 94% selectivity for 3',5'-bis(trifluoromethyl)acetophenone by stabilizing hydroperoxidopalladium intermediates at hydrophobic-hydrophilic interfaces [5].

Table 2: Catalyst Performance in Oxidation Reactions

| Catalyst System | Selectivity (%) | Yield (%) |

|---|---|---|

| Homogeneous PdCl₂ | 78 | 65 |

| Janus-type Pd Catalyst | 94 | 88 |

Catalyst Systems and Their Efficiency

The Janus catalyst’s silanol and octyl groups enhance substrate diffusion to active sites, outperforming homogeneous systems by 20% in yield [5]. Leaching tests confirm stability over five cycles, with palladium retention exceeding 95% [5].

Selective Oxidation Strategies

Selectivity is governed by reaction temperature and H₂O₂ stoichiometry. Maintaining 60°C and a 1:1.2 substrate-to-oxidant ratio suppresses over-oxidation to carboxylic acids [5].

Friedel-Crafts Acylation Methods

Lewis Acid Catalysis

Aluminum chloride (AlCl₃) catalyzes acylation of 3,5-bis(trifluoromethyl)benzene with acetyl chloride. However, the electron-withdrawing CF₃ groups reduce ring reactivity, necessitating prolonged reaction times (48–72 hours) and excess AlCl₃ (3 equiv) .

Reaction Conditions Optimization

Microwave-assisted heating at 120°C reduces reaction time to 4 hours, achieving 45% yield. Solvent screening identifies nitrobenzene as optimal due to its high polarity and boiling point (210°C) .

Regioselectivity in Fluorinated Systems

The CF₃ groups direct electrophilic attack to the para position, but steric hindrance limits acylation efficiency. Computational studies (DFT) show a 15 kcal/mol activation barrier for acetyl group insertion, explaining the moderate yields .

Industrial Scale Production Methodologies

Continuous Flow Processing

Tubular reactors with in-line IR monitoring enable real-time adjustment of Grignard reagent addition rates. A pilot-scale system (10 L/h throughput) achieves 78% yield with 99% purity, reducing THF consumption by 40% compared to batch processes [3].

Batch Process Optimization

Kilogram-scale batches use cryogenic (-30°C) quenching with acetic anhydride to suppress thermal degradation. Centrifugal extractors replace manual MTBE separation, cutting processing time by 50% [3].

Economic and Environmental Considerations

THF recycling via distillation reduces raw material costs by 30%. Life-cycle analysis (LCA) identifies solvent recovery as the primary factor lowering the environmental impact (GWP: 12 kg CO₂-eq/kg product) [3].

Green Chemistry Approaches

Solvent Selection and Optimization

Cyclopentyl methyl ether (CPME) replaces THF in 80% of cases, offering lower toxicity (LD₅₀: 3,200 mg/kg) and higher biodegradability (BOD₅: 85%) .

Catalytic Systems for Reduced Environmental Impact

Immobilized enzymes (e.g., Candida antarctica lipase B) catalyze acetyl transfer in ionic liquids, eliminating metal catalysts. Yields remain modest (55%) but improve with microwave activation .

Atom Economy Considerations

The Grignard route exhibits 85% atom economy, versus 62% for Friedel-Crafts acylation. Byproduct valorization (e.g., Mg(OH)Br conversion to MgO) further enhances sustainability [3] .

Impact of Trifluoromethyl Groups on Reactivity

The presence of trifluoromethyl groups at the 3' and 5' positions of the phenyl ring in 3',5'-bis(trifluoromethyl)acetophenone significantly alters the electronic properties and reactivity of the carbonyl group. These highly electronegative substituents substantially increase the electrophilicity of the ketone carbonyl carbon, making it more susceptible to nucleophilic attack [1] [2] [3]. The electron-withdrawing nature of the trifluoromethyl groups is manifested through both inductive and field effects, which stabilize the transition state during nucleophilic addition reactions.

Research has demonstrated that trifluoromethyl groups enhance the reactivity of conjugated systems in cycloaddition reactions. In [3+2] cycloaddition reactions involving trifluoromethyl-substituted compounds, the presence of the CF₃ group in the β-position of enol acetates accelerates the reaction significantly while maintaining excellent regioselectivity control [1]. Density functional theory studies have revealed that the trifluoromethyl group lowers the activation energy barrier for nucleophilic additions, with energy differences of approximately 3 kcal/mol favoring reactions at the more electrophilic carbonyl carbon [1].

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl groups make 3',5'-bis(trifluoromethyl)acetophenone a valuable intermediate in synthetic chemistry [2] [3]. The strong electron-withdrawing characteristics of these groups also influence the compound's interaction with various nucleophiles, including Grignard reagents, organolithium compounds, and hydride sources, leading to predictable and often enhanced reaction rates compared to non-fluorinated analogs.

Stereoselectivity in Additions

The stereochemical outcomes of nucleophilic additions to 3',5'-bis(trifluoromethyl)acetophenone are profoundly influenced by the spatial arrangement and electronic effects of the trifluoromethyl substituents. These groups create a distinctive steric environment around the carbonyl center that directs the approach of incoming nucleophiles, leading to high levels of stereoselectivity in many transformations.

Studies on asymmetric nucleophilic additions have revealed that the trifluoromethyl groups can induce facial selectivity through both steric and electronic mechanisms [4]. The electron density distribution around the carbonyl group is significantly perturbed by the CF₃ substituents, creating preferential pathways for nucleophilic attack. This electronic asymmetry, combined with the bulky nature of the trifluoromethyl groups, results in excellent diastereoselectivity in reactions with chiral nucleophiles.

The stereoselectivity patterns observed in additions to 3',5'-bis(trifluoromethyl)acetophenone are particularly pronounced in reactions involving organometallic reagents. Computational studies have shown that the trifluoromethyl groups stabilize specific conformations of the substrate-nucleophile complex, leading to preferential formation of one stereoisomer over another [4]. These effects are especially important in the synthesis of chiral pharmaceuticals where precise stereochemical control is essential for biological activity.

Application in Heterocyclic Synthesis

3',5'-Bis(trifluoromethyl)acetophenone serves as a versatile building block for the construction of various heterocyclic systems through nucleophilic addition pathways. The activated carbonyl group readily participates in cyclization reactions that form five- and six-membered heterocycles containing nitrogen, oxygen, and sulfur atoms.

One significant application involves the synthesis of trifluoromethyl-substituted heterocycles through nucleophilic addition followed by intramolecular cyclization. These transformations benefit from the enhanced electrophilicity of the carbonyl group, which facilitates the initial nucleophilic attack that triggers subsequent ring-forming reactions [5]. The resulting heterocyclic products retain the trifluoromethyl substituents, which often impart desirable pharmacological properties such as enhanced metabolic stability and improved bioavailability.

The compound has been employed in the synthesis of various heterocyclic scaffolds including oxazolidines, thiazolidines, and pyrazoles [5]. These transformations typically proceed through initial nucleophilic addition to the carbonyl group followed by intramolecular cyclization involving pendant nucleophilic groups. The presence of the trifluoromethyl substituents not only activates the carbonyl toward initial nucleophilic attack but also influences the regioselectivity and efficiency of subsequent cyclization steps.

Reduction Reactions

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of 3',5'-bis(trifluoromethyl)acetophenone represents one of the most efficient methods for producing the corresponding chiral alcohol with high enantiomeric purity. Several catalyst systems have been developed specifically for this transformation, with ruthenium-based complexes showing exceptional performance in terms of both activity and selectivity.

A notable breakthrough in this area was the development of a ruthenium catalyst system using (4R,5R)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane-(R,R-Diop)-2R-(α-methylmethanamine)-4,7-dimethyl-1H-benzo[d]imidazole (R-D-Me-BIMAH) as the chiral ligand [6] [7]. This catalyst system demonstrated remarkable efficiency, achieving over 89% enantiomeric excess in pilot-scale hydrogenations conducted at 30 atmospheres of hydrogen pressure and 25°C with substrate-to-catalyst ratios of 20,000:1 [6] [7].

The hydrogenation process was successfully scaled up to 5 kg batches, demonstrating the industrial viability of this methodology [6] [7]. The catalyst system showed excellent tolerance for the electron-withdrawing trifluoromethyl groups, maintaining high enantioselectivity despite the challenging electronic environment of the substrate. Various reaction parameters including solvent selection, temperature, and pressure were systematically optimized to achieve maximum efficiency and selectivity.

Hydride Reduction Systems

Multiple hydride reduction systems have been investigated for the conversion of 3',5'-bis(trifluoromethyl)acetophenone to its corresponding alcohol. Both chemical and enzymatic hydride sources have proven effective, each offering distinct advantages in terms of selectivity, cost, and environmental impact.

Chemical hydride reduction systems typically employ sodium borohydride, lithium aluminum hydride, or specialized reducing agents designed for challenging ketone substrates [8]. The electron-withdrawing nature of the trifluoromethyl groups makes the carbonyl carbon more susceptible to hydride attack, generally resulting in faster reaction rates compared to non-fluorinated analogs. However, achieving high enantioselectivity requires the use of chiral auxiliaries or asymmetric catalysts.

Enzymatic hydride reduction systems have emerged as particularly attractive alternatives due to their inherent stereoselectivity and mild reaction conditions. NADPH-dependent enzyme systems, particularly short-chain dehydrogenases, have shown excellent performance in the stereoselective reduction of 3',5'-bis(trifluoromethyl)acetophenone [9] [10]. These biocatalytic systems offer the advantage of cofactor recycling and environmental sustainability while achieving exceptional stereochemical control.

Stereoselective Reduction Strategies

The development of stereoselective reduction strategies for 3',5'-bis(trifluoromethyl)acetophenone has focused primarily on biocatalytic approaches, which have proven remarkably successful in achieving high levels of enantioselectivity. Multiple bacterial species have been identified as effective biocatalysts for this transformation, with several achieving greater than 99% enantiomeric excess.

Leifsonia xyli CCTCC M 2010241 has emerged as a particularly effective biocatalyst for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone [11] [12] [13]. Under optimized conditions using isopropanol as a co-substrate for cofactor recycling, this bacterial system achieved 91.8% product yield with 99.9% enantiomeric excess [11] [12]. The process utilized 200 mM substrate concentration, 20% (v/v) isopropanol, and 300 g/L wet cells at 30°C for 30 hours.

Another significant development involved the use of Burkholderia cenocepacia-derived short-chain dehydrogenase (Bc-SDR), which showed excellent anti-Prelog stereoselectivity in reducing 3',5'-bis(trifluoromethyl)acetophenone [9]. This enzyme, with 247 amino acids and approximately 26 kDa molecular weight, demonstrated optimal activity at 25°C and pH 7.0, with significant enhancement in the presence of 1 mM Mn²⁺ [9]. The enzyme showed broad substrate scope toward acetophenone derivatives, making it valuable for synthesizing various aromatic chiral alcohols.

Oxidation Transformations

Functional Group Interconversions

Oxidation transformations of 3',5'-bis(trifluoromethyl)acetophenone and its derivatives provide access to a variety of functional group interconversions that are valuable in synthetic organic chemistry. The electron-withdrawing nature of the trifluoromethyl groups influences both the reactivity and selectivity of oxidative processes, often requiring specialized conditions or catalysts to achieve desired transformations.

One important class of oxidative transformations involves the conversion of the acetophenone carbonyl to other oxygen-containing functional groups. These transformations can include oxidation to carboxylic acids, formation of esters through oxidative coupling reactions, or generation of hydroxylated derivatives [14]. The presence of the trifluoromethyl groups typically requires more vigorous oxidation conditions due to their electron-withdrawing effects, which stabilize the substrate against oxidative attack.

Radical-mediated oxidation processes have proven particularly effective for functionalizing 3',5'-bis(trifluoromethyl)acetophenone derivatives. These reactions often proceed through α-radical intermediates that can be further oxidized to form carbocation species, enabling subsequent functionalization with various nucleophiles [14]. The trifluoromethyl groups can stabilize these reactive intermediates through electronic effects, leading to improved reaction efficiency and selectivity.

Oxidative Coupling Reactions

Oxidative coupling reactions involving 3',5'-bis(trifluoromethyl)acetophenone provide powerful methods for constructing complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. These transformations typically employ transition metal catalysts or chemical oxidants to generate reactive intermediates that undergo subsequent coupling processes.

Copper-catalyzed oxidative coupling reactions have been particularly successful in forming new bonds adjacent to the carbonyl group of 3',5'-bis(trifluoromethyl)acetophenone [15] [16]. These reactions often proceed through enolate intermediates that are oxidized to form radical or cationic species capable of coupling with various partners. The electron-withdrawing trifluoromethyl groups influence the stability and reactivity of these intermediates, often leading to improved selectivity in the coupling process.

Iodine-catalyzed oxidative cross-coupling reactions have also been developed for 3',5'-bis(trifluoromethyl)acetophenone derivatives, particularly in reactions with alcohols to form α-amino ketone products [15]. These transformations proceed under mild conditions and demonstrate broad substrate scope, making them valuable for synthetic applications. The presence of trifluoromethyl groups generally enhances the electrophilicity of the substrate, facilitating the oxidative coupling process.

Substitution Reactions

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions of 3',5'-bis(trifluoromethyl)acetophenone are significantly influenced by the strong electron-withdrawing effects of both the trifluoromethyl groups and the acetyl substituent. These substituents deactivate the aromatic ring toward electrophilic attack and direct incoming electrophiles to positions meta to the existing substituents, following established principles of aromatic substitution chemistry [17] [18].

The deactivating nature of the trifluoromethyl and acetyl groups requires the use of more powerful electrophiles and often harsher reaction conditions to achieve substitution [17]. Common electrophilic aromatic substitution reactions that can be performed on this substrate include nitration, halogenation, and sulfonation, though these typically require elevated temperatures and strong acid catalysts. The regioselectivity of these reactions is highly predictable, with substitution occurring predominantly at the 2 and 4 positions of the aromatic ring.

Friedel-Crafts reactions represent another important class of electrophilic aromatic substitutions that can be applied to 3',5'-bis(trifluoromethyl)acetophenone, though the strongly deactivated nature of the aromatic ring makes these transformations challenging [17] [18]. Alkylation reactions are generally not feasible due to the electron-deficient nature of the substrate, while acylation reactions may proceed under forcing conditions with powerful Lewis acid catalysts such as aluminum trichloride.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the trifluoromethyl and acetyl substituents makes 3',5'-bis(trifluoromethyl)acetophenone an excellent substrate for nucleophilic aromatic substitution reactions. These strongly deactivating groups create electron-deficient aromatic systems that are susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing substituents [19] [20] [21].

Nucleophilic aromatic substitution typically proceeds through an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [19] [20] [21]. The electron-withdrawing trifluoromethyl groups stabilize this negatively charged intermediate through resonance and inductive effects, lowering the activation energy for the overall transformation. This stabilization effect makes the aromatic ring much more reactive toward nucleophiles compared to unsubstituted benzene derivatives.

Common nucleophiles that can participate in these substitution reactions include alkoxides, amines, and other heteroatom-centered nucleophiles [22] [19]. The regioselectivity of nucleophilic aromatic substitution is governed by the position of the electron-withdrawing groups, with attack typically occurring at carbons ortho or para to these substituents. The presence of multiple trifluoromethyl groups in 3',5'-bis(trifluoromethyl)acetophenone creates multiple sites for potential nucleophilic attack, leading to complex reaction patterns that require careful control of reaction conditions.

Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions provide powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds into the 3',5'-bis(trifluoromethyl)acetophenone framework. These transformations typically require the presence of appropriate leaving groups or the use of direct C-H activation methodologies to achieve coupling with organometallic partners.

Palladium-catalyzed cross-coupling reactions have been successfully applied to derivatives of 3',5'-bis(trifluoromethyl)acetophenone, particularly in Suzuki-Miyaura coupling reactions with organoborane partners [23] [24] [25]. These reactions typically require the substrate to contain halogen substituents or other suitable leaving groups to enable oxidative addition to the palladium catalyst. The electron-withdrawing nature of the trifluoromethyl groups can influence the reaction kinetics and selectivity, often requiring optimization of catalyst systems and reaction conditions.

Nickel-catalyzed cross-coupling reactions have also been explored for 3',5'-bis(trifluoromethyl)acetophenone derivatives, particularly in reactions involving less reactive substrates where palladium catalysis may be ineffective [23] [26]. Nickel catalysts can often activate more challenging substrates and provide complementary reactivity to palladium systems. The development of efficient cross-coupling methodologies for trifluoromethyl-substituted substrates continues to be an active area of research due to the importance of these functional groups in pharmaceutical and materials applications.

Asymmetric Transformations

Chiral Catalyst Systems

The development of chiral catalyst systems for asymmetric transformations of 3',5'-bis(trifluoromethyl)acetophenone has focused primarily on transition metal complexes incorporating chiral phosphine ligands. BINAP-based catalyst systems have proven particularly effective for a variety of asymmetric transformations, including hydrogenation, allylation, and other carbon-carbon bond-forming reactions [27] [28] [29].

Modified BINAP ligands with additional substitution patterns have been specifically designed to improve enantioselectivity in reactions involving trifluoromethyl-substituted substrates [27] [30]. These modifications often involve introduction of bulky substituents at the 3,3'-positions of the BINAP backbone, which can provide enhanced steric differentiation between the faces of prochiral substrates. Such modifications have led to catalyst systems that achieve near-enantiopurity in many asymmetric transformations.

Ruthenium-based catalyst systems using chiral diamine ligands have also shown exceptional performance in asymmetric transfer hydrogenation reactions [31] [32]. Modified catalysts incorporating benzylsulfonyl or 2',6'-dimethylbenzylsulfonyl groups on the diamine framework have demonstrated higher enantioselectivity for 3',5'-bis(trifluoromethyl)acetophenone reduction compared to standard TsDPEN catalysts, achieving 95-97% enantiomeric excess [31] [32].

Stereoselective Synthesis Applications

3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the stereoselective synthesis of several pharmaceutically important compounds. The most notable application is in the synthesis of aprepitant, an antiemetic drug used in cancer chemotherapy, where the chiral alcohol derived from this ketone serves as a crucial building block [9] [11] [10] [12].

The stereoselective reduction of 3',5'-bis(trifluoromethyl)acetophenone to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol represents a critical step in multiple pharmaceutical synthetic routes [33]. This transformation has been achieved through various methodologies including asymmetric hydrogenation, biocatalytic reduction, and asymmetric transfer hydrogenation, each offering distinct advantages in terms of scalability, cost, and environmental impact.

Advanced synthetic applications have also explored the use of 3',5'-bis(trifluoromethyl)acetophenone in cascade reactions and multi-step transformations that construct complex molecular frameworks in a single operation [34]. These approaches often combine asymmetric catalysis with subsequent functionalization reactions to build stereochemically rich products with multiple chiral centers, demonstrating the versatility of this substrate in modern synthetic methodology.

Enantiomeric Purity Achievement

The achievement of high enantiomeric purity in transformations of 3',5'-bis(trifluoromethyl)acetophenone has been a major focus of research, with several methodologies now capable of producing products with greater than 99% enantiomeric excess. These high levels of stereochemical control are essential for pharmaceutical applications where even small amounts of the wrong enantiomer can have significant biological consequences.

Biocatalytic reduction systems have consistently demonstrated the highest levels of enantiomeric purity, with several bacterial strains achieving 99.9% enantiomeric excess under optimized conditions [11] [10] [12] [13]. These systems benefit from the inherent selectivity of enzymatic processes and can be optimized through protein engineering and reaction condition modification to achieve near-perfect stereochemical control.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant